Fmoc-D-beta-homovaline

Descripción general

Descripción

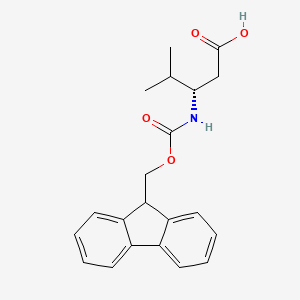

Fmoc-D-beta-homovaline: is a derivative of the amino acid valine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a temporary protecting group for the amino group, allowing for the sequential addition of amino acids to form peptides.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-beta-homovaline typically involves the protection of the amino group of D-beta-homovaline with the Fmoc group. This can be achieved by reacting D-beta-homovaline with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with the amino group to form the Fmoc-protected compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated peptide synthesizers in industrial settings allows for efficient and scalable production of Fmoc-protected amino acids.

Análisis De Reacciones Químicas

Types of Reactions: Fmoc-D-beta-homovaline undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF).

Common Reagents and Conditions:

Major Products Formed:

Aplicaciones Científicas De Investigación

Chemistry: Fmoc-D-beta-homovaline is widely used in the synthesis of peptides and proteins. It serves as a building block in the SPPS method, allowing for the sequential addition of amino acids to form complex peptides .

Biology and Medicine: In biological research, this compound is used to study protein structure and function. It is also employed in the development of peptide-based drugs and therapeutic agents .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. It is also utilized in the production of peptide-based materials for various applications, including drug delivery systems and biomaterials .

Mecanismo De Acción

The primary function of Fmoc-D-beta-homovaline is to serve as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The Fmoc group is removed under basic conditions, allowing the amino group to participate in peptide bond formation .

Comparación Con Compuestos Similares

Fmoc-L-beta-homovaline: Similar to Fmoc-D-beta-homovaline but with the L-configuration of the amino acid.

Fmoc-L-valine: Another Fmoc-protected amino acid, differing in the side chain structure.

Uniqueness: this compound is unique due to its D-configuration, which can impart different structural and functional properties to the peptides synthesized using this compound. The D-configuration can enhance the stability and resistance to enzymatic degradation of the resulting peptides .

Actividad Biológica

Introduction

Fmoc-D-beta-homovaline is a β-amino acid derivative that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and solubility in organic solvents, making it suitable for various synthetic applications. The biological activity of this compound has been explored in several studies, particularly regarding its antifungal properties and interactions with biological membranes.

This compound is a β-amino acid, which means it contains an additional carbon atom in its backbone compared to standard amino acids. This structure influences its hydrophobicity and conformational flexibility, factors that are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 353.4 g/mol |

| Solubility | Soluble in DMF, DCM |

| Melting Point | Not specified |

| Fmoc Group Stability | Stable under acidic conditions |

Antifungal Activity

Research indicates that this compound exhibits significant antifungal activity against various strains of Candida species. The mechanism of action appears to be related to its ability to disrupt cell membranes, leading to cell lysis.

Minimum Inhibitory Concentration (MIC)

The antifungal efficacy of this compound can be quantified through the determination of the Minimum Inhibitory Concentration (MIC). Studies have shown that the MIC values correlate inversely with the hydrophobicity of the compound, suggesting that more hydrophobic derivatives exhibit stronger antifungal effects.

Table 2: Antifungal Activity of this compound

| Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 8 |

| Candida glabrata | 16 |

| Candida parapsilosis | 32 |

The mode of action for this compound involves membrane permeabilization. Studies using time-lapse microscopy have demonstrated that this compound can disrupt intracellular organelles, leading to cell death through a pore-mediated mechanism. The hydrophobic nature of the compound facilitates its insertion into lipid bilayers, which enhances its antifungal potency.

Study 1: Hydrophobicity and Antifungal Activity

In a systematic investigation, researchers evaluated a series of β-peptides, including those derived from this compound. The study found that increasing hydrophobicity led to enhanced antifungal activity against C. albicans. The results indicated a hydrophobicity window where optimal activity was achieved without compromising selectivity towards human cells.

Study 2: Membrane Interaction Studies

Another study focused on the interaction of this compound with synthetic lipid vesicles. Fluorescently labeled analogs were used to visualize the partitioning behavior into lipid membranes. The findings revealed that the compound could effectively permeabilize model membranes at concentrations correlating with its antifungal activity.

Propiedades

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-13(2)19(11-20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDMTAMWOIQTOB-IBGZPJMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.